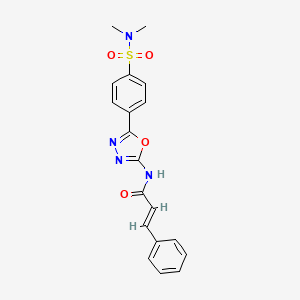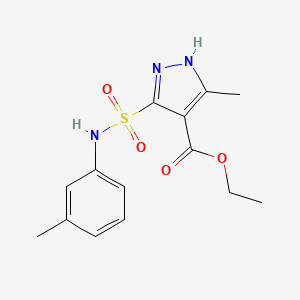![molecular formula C18H26N2O7S2 B2659839 methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate CAS No. 2034225-00-6](/img/structure/B2659839.png)
methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiolane ring, a piperidine ring, and a methoxybenzoate group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiolane Ring: The thiolane ring can be synthesized through the reaction of a suitable dithiol with an oxidizing agent, such as hydrogen peroxide, under controlled conditions.
Piperidine Ring Formation: The piperidine ring is usually formed via cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The thiolane and piperidine intermediates are then coupled with a methoxybenzoate derivative using sulfonylation reactions, often employing reagents like sulfonyl chlorides and bases such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The methoxy group on the benzoate ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetate
- 1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde
- [(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]urea
Uniqueness
Methyl 3-{[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]sulfamoyl}-4-methoxybenzoate stands out due to its combination of a thiolane ring, a piperidine ring, and a methoxybenzoate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3-[[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O7S2/c1-26-16-4-3-13(18(21)27-2)11-17(16)29(24,25)19-14-5-8-20(9-6-14)15-7-10-28(22,23)12-15/h3-4,11,14-15,19H,5-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHLMHGWRRWKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)

![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)
![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)
![2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane](/img/structure/B2659767.png)
![2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2659768.png)


![3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2659774.png)
![1-{2,4-dimethoxy-5-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]benzenesulfonyl}-3-methyl-1H-pyrazole](/img/structure/B2659776.png)
![4-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2659777.png)

